molecular formula C14H16O4 B1323831 trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-84-6

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323831
CAS No.: 733740-84-6
M. Wt: 248.27 g/mol
InChI Key: SRFOISVYVQZJQU-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C14H16O4 . It is characterized by the presence of a methoxybenzoyl group attached to a cyclopentane ring, which also bears a carboxylic acid group. This compound is not chirally pure and contains a mixture of enantiomers .

Preparation Methods

The synthesis of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 4-methoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: Cyclopentanone is reacted with 4-methoxybenzoyl chloride in the presence of the base to form the desired product.

Chemical Reactions Analysis

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in complex molecule construction.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:

Properties

IUPAC Name

(1R,2R)-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFOISVYVQZJQU-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641327
Record name (1R,2R)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-84-6
Record name rel-(1R,2R)-2-(4-Methoxybenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.